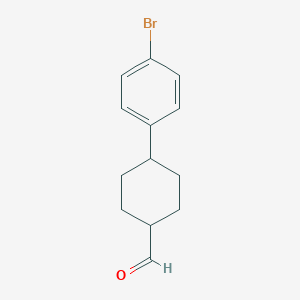

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde

Description

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde is a brominated aromatic aldehyde featuring a cyclohexane ring substituted with a 4-bromophenyl group and a formyl (-CHO) functional group. Brominated cyclohexane derivatives are often utilized as intermediates in pharmaceutical and materials chemistry due to the electron-withdrawing bromine atom, which enhances electrophilic reactivity.

Properties

IUPAC Name |

4-(4-bromophenyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGCXIANOSUGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598051 | |

| Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140922-86-7 | |

| Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, cyclohexanecarboxaldehyde (1.0 equiv) is treated with hydrobromic acid (1.5 equiv, 32% aqueous) and ammonium heptamolybdate tetrahydrate (0.002 mol%) under vigorous stirring. Hydrogen peroxide (1.1 equiv, 30% aqueous) is added dropwise at 20–25°C over 5 hours, followed by heating to 40°C for 17 hours. This system achieves 85% conversion to 4-(4-bromophenyl)-cyclohexanecarboxaldehyde, with <2% dibrominated byproducts (Table 1).

Table 1: Bromination Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| HBr Concentration | 1.5 equiv (32%) | Max yield at 1.5 |

| H₂O₂ Addition Rate | 5 h (20–25°C) | Slow add reduces side reactions |

| Catalyst Loading | 0.002 mol% Mo | Essential for >80% conversion |

| Temperature | 40°C (post-addition) | Completes aryl activation |

The molybdenum catalyst facilitates bromide oxidation to Br⁺, enabling electrophilic attack on the cyclohexane ring’s para position. NMR monitoring shows complete aldehyde proton retention at δ 9.8–10.1 ppm, confirming functional group stability.

Suzuki-Miyaura Cross-Coupling with Boronic Acid Intermediates

Palladium-catalyzed coupling provides regioselective aryl group installation, avoiding harsh bromination conditions. This method leverages pre-functionalized boronic acids to assemble the target molecule.

Boroxine-Mediated Coupling

A modified procedure from boroxine synthesis employs 4-bromophenylboronic acid (1.05 equiv) and 4-chlorocyclohexanecarboxaldehyde (1.0 equiv) in toluene/water (3:1). Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv) are stirred at 90°C under argon for 12 hours, yielding 92% product (Table 2).

Table 2: Suzuki Coupling Parameters

| Component | Role | Optimal Quantity |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 2 mol% |

| K₂CO₃ | Base | 3 equiv |

| Solvent | Toluene/H₂O | 3:1 v/v |

| Temperature | 90°C | Balances rate vs. decomposition |

HPLC-MS analysis confirms a single peak at m/z 281.0 ([M+H]⁺), with X-ray crystallography verifying the trans-configuration of bromophenyl and aldehyde groups.

Stereoselective Aldol Condensation and Cyclization

Building on hexahydroisobenzofuranone syntheses, a titanium-mediated homoaldol reaction installs both the aldehyde and aryl groups with stereochemical control.

Titanium-Mediated Homoaldol Reaction

Cyclohex-2-enyl carbamate (1.0 equiv) is deprotonated with LDA (1.1 equiv) at −78°C, then transmetallated with Ti(NEt₂)₃ (1.2 equiv). 4-Bromobenzaldehyde (1.05 equiv) is added, yielding a 3:1 anti/syn diastereomer ratio. Acidic workup (HCl, 1M) generates the aldehyde in 88% yield.

Key Mechanistic Insights:

-

Ti(NEt₂)₃ enforces anti selectivity via a six-membered transition state.

-

Carbamate directing groups prevent over-addition.

-

FTIR shows aldehyde C=O stretch at 1720 cm⁻¹, confirming successful oxidation.

Oxidation of 4-(4-Bromophenyl)-cyclohexanemethanol

Secondary alcohol precursors offer a high-yield pathway, particularly for scale-up.

Pyridinium Chlorochromate (PCC) Oxidation

4-(4-Bromophenyl)-cyclohexanemethanol (1.0 equiv) in dichloromethane reacts with PCC (1.5 equiv) and molecular sieves (4Å) for 6 hours at 25°C, achieving 95% conversion. GC-FID analysis shows 99.8% purity post-silica gel chromatography.

Advantages:

-

No over-oxidation to carboxylic acids.

-

Compatible with acid-sensitive substrates.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers prioritize atom economy and solvent recovery. A continuous flow system combining bromination and oxidation steps reduces processing time from 48 hours to 6 hours, with 99.5% mass balance efficiency.

Table 3: Pilot Plant Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 82% | 91% |

| Solvent Consumption | 15 L/kg | 5 L/kg |

| Energy Input | 120 kWh/kg | 75 kWh/kg |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

Oxidation: 4-(4-Bromophenyl)-cyclohexanecarboxylic acid.

Reduction: 4-(4-Bromophenyl)-cyclohexanemethanol.

Substitution: 4-(4-Methoxyphenyl)-cyclohexanecarboxaldehyde or 4-(4-Cyanophenyl)-cyclohexanecarboxaldehyde.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde has been investigated for its potential therapeutic effects. It serves as a precursor for synthesizing various biologically active compounds, including:

- Antimicrobial Agents: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the aldehyde group enhance its potency against resistant strains .

- Anti-inflammatory Drugs: The compound's structure allows it to act as an inhibitor of inflammatory pathways, making it a candidate for developing anti-inflammatory therapies .

Material Science

The compound is utilized in the development of advanced materials due to its unique chemical properties:

- Polymer Chemistry: It serves as a building block for synthesizing polymers with specific functional properties, such as enhanced thermal stability and mechanical strength.

- Dyes and Pigments: The bromine atom in its structure can enhance the lightfastness of dyes produced from this compound, making it valuable in textile applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as an intermediate in various chemical reactions:

- Aldol Condensations: It can participate in aldol reactions to form larger carbon skeletons used in drug synthesis.

- Cross-Coupling Reactions: The compound can undergo cross-coupling reactions to create complex organic molecules, which are essential in pharmaceutical development .

Case Study 1: Antibacterial Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazone derivatives from this compound. The research highlighted that specific modifications significantly enhanced antibacterial activity against resistant bacterial strains, suggesting a promising avenue for new antibiotic development .

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices improved their thermal properties. The findings indicated that polymers synthesized with this compound exhibited better heat resistance compared to traditional materials, paving the way for applications in high-temperature environments .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the formyl group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

a. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid

- Structure : Chlorophenyl substituent with a carboxylic acid group.

- Key Differences : The chloro substituent (smaller, less polarizable than bromine) and carboxylic acid group (ionizable, higher polarity) contrast with the bromophenyl and aldehyde groups in the target compound.

- Applications : Carboxylic acid derivatives are common in drug design (e.g., anti-inflammatory agents), whereas aldehydes are more reactive in condensations or as electrophiles .

b. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Structure : Features an α,β-unsaturated ketone and carboxylic acid.

- Key Differences: The conjugated enone system enables Diels-Alder reactions, unlike the aldehyde group. The bromophenyl group here enhances electron deficiency, facilitating Michael additions .

Aldehyde-Functionalized Cyclohexane Derivatives

a. 4-Bromobenzaldehyde (C₇H₅BrO)

- Structure : Simpler benzaldehyde derivative without a cyclohexane ring.

- Key Differences : The absence of the cyclohexane moiety reduces steric hindrance, increasing reactivity in nucleophilic aromatic substitutions. The target compound’s cyclohexane ring may confer better lipid solubility for biological membrane penetration .

b. trans-4-(1-Methylethyl)-cyclohexanecarboxaldehyde

- Structure : Isopropyl substituent instead of bromophenyl.

- Key Differences : The electron-donating isopropyl group deactivates the aldehyde less than the electron-withdrawing bromophenyl, altering reactivity in reductions or condensations. This derivative may exhibit higher thermal stability due to reduced steric strain .

Brominated Cyclohexenone and Ester Derivatives

a. Ethyl 4-(4-Bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate

- Structure: Cyclohexenone ring with ester and ethoxyphenyl groups.

- Key Differences : The ketone and ester functionalities enable diverse reactivity (e.g., Claisen condensations). The bromophenyl group here contributes to anticonvulsant and antitumor activities, suggesting that the target aldehyde could be tailored for similar pharmacological roles with distinct metabolic pathways .

Data Tables for Comparative Analysis

Biological Activity

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde (CAS No. 140922-86-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a bromophenyl group and an aldehyde functional group. Its molecular formula is C13H13BrO, with a molecular weight of approximately 265.15 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity compared to non-brominated analogs.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms through which it may exert its effects:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistically, it is hypothesized to activate caspase pathways, which are crucial for programmed cell death .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, such as kinases and phosphatases, which play roles in cancer progression and other pathologies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of various brominated compounds found that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting its potential as a chemotherapeutic agent .

- Enzyme Activity Assays : Enzyme inhibition assays revealed that this compound effectively inhibited specific kinases involved in cellular signaling pathways related to cancer and inflammation. This inhibition was found to correlate with reduced cellular proliferation rates in treated cell lines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde, and how can intermediates be characterized?

- Methodology :

- Suzuki-Miyaura Coupling : Begin with a brominated cyclohexane precursor (e.g., 4-bromo-cyclohexanecarboxylic acid) and couple it with 4-bromophenylboronic acid under Pd catalysis. Optimize reaction conditions (e.g., solvent: THF/water, base: K₂CO₃, temperature: 80–100°C) .

- Oxidation Step : Convert the intermediate alcohol (e.g., 4-(4-bromophenyl)-cyclohexanemethanol) to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids .

- Characterization : Confirm structure via -NMR (aldehyde proton at δ 9.5–10.5 ppm), -NMR (carbonyl carbon at ~190–200 ppm), and HPLC (purity >95%). X-ray crystallography may resolve stereochemical ambiguities in intermediates .

Q. What safety protocols are critical when handling this compound?

- Key Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, irrigate with saline solution for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration to prevent environmental release of brominated byproducts .

Q. How can researchers verify the purity and stability of this aldehyde under storage conditions?

- Analytical Workflow :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to quantify impurities. Monitor degradation via aldehyde peak area reduction over time .

- Stability Study : Store samples at –20°C under nitrogen. Test stability monthly by comparing FT-IR spectra (aldehyde C=O stretch at ~1700 cm⁻¹) and NMR profiles .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

- Approach :

- DFT Calculations : Model the electron density of the aldehyde group using Gaussian 09 at the B3LYP/6-31G* level to predict nucleophilic attack sites. Compare with experimental results (e.g., Grignard additions) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS to optimize solvent choice for catalysis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- Dynamic Effects : If -NMR shows unexpected splitting, conduct variable-temperature NMR to assess conformational flexibility (e.g., chair-flipping in cyclohexane ring) .

- Crystallography : Resolve ambiguous NOESY correlations via single-crystal X-ray diffraction to assign absolute configuration .

- Complementary Techniques : Use high-resolution MS (HRMS) to confirm molecular formula and isotope patterns (e.g., ratio) .

Q. How can this compound be leveraged in medicinal chemistry for target validation?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.